molecular formula C5H5ClO4 B12558667 2-Chloro-3-methylbut-2-enedioic acid CAS No. 149230-79-5

2-Chloro-3-methylbut-2-enedioic acid

Cat. No.: B12558667
CAS No.: 149230-79-5
M. Wt: 164.54 g/mol
InChI Key: OBQOLJUAOGDIIZ-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbut-2-enedioic acid is an organic compound with the molecular formula C₅H₅ClO₄ It is a derivative of butenedioic acid, characterized by the presence of a chlorine atom and a methyl group on the butenedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylbut-2-enedioic acid typically involves the chlorination of 3-methylbut-2-enedioic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods may also incorporate purification steps such as recrystallization or distillation to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbut-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used in substitution reactions, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-3-methylbut-2-enedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbut-2-enedioic acid involves its interaction with specific molecular targets. The chlorine atom and the double bond in the compound’s structure make it reactive towards nucleophiles and electrophiles. This reactivity allows it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes or other proteins.

Comparison with Similar Compounds

    2-Chloro-3-methylbut-2-enedioic acid: Characterized by the presence of a chlorine atom and a methyl group.

    3-Methylbut-2-enedioic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chlorobutenedioic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.

Uniqueness: this compound is unique due to the combination of the chlorine atom and the methyl group, which confer distinct reactivity and potential applications. Its ability to undergo specific chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

CAS No.

149230-79-5

Molecular Formula

C5H5ClO4

Molecular Weight

164.54 g/mol

IUPAC Name

2-chloro-3-methylbut-2-enedioic acid

InChI

InChI=1S/C5H5ClO4/c1-2(4(7)8)3(6)5(9)10/h1H3,(H,7,8)(H,9,10)

InChI Key

OBQOLJUAOGDIIZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C(=O)O)Cl)C(=O)O

Origin of Product

United States

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